Cas no 23483-93-4 (N-Propyl-Guanidine Hemi-Sulfate)

N-Propyl-Guanidine Hemi-Sulfate 化学的及び物理的性質
名前と識別子
-
- bis(1-propylguanidine); sulfuric acid
- bis(1-propylguanidine), sulfuric acid
- 2-propylguanidine;sulfuric acid
- NE14536
- N-Propyl-Guanidine Hemi-Sulfate
-
- インチ: 1S/2C4H11N3.H2O4S/c2*1-2-3-7-4(5)6;1-5(2,3)4/h2*2-3H2,1H3,(H4,5,6,7);(H2,1,2,3,4)
- InChIKey: VZKCJJUATTWLTC-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(O)O.N(=C(/N)\N)/CCC.N(=C(/N)\N)/CCC
計算された属性
- せいみつぶんしりょう: 300.15797444 g/mol
- どういたいしつりょう: 300.15797444 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 145
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 300.38
- トポロジー分子極性表面積: 212
N-Propyl-Guanidine Hemi-Sulfate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-104017-0.05g |
bis(N-propylguanidine), sulfuric acid |
23483-93-4 | 95% | 0.05g |
$42.0 | 2023-10-28 | |
Enamine | EN300-104017-0.25g |
bis(N-propylguanidine), sulfuric acid |
23483-93-4 | 95% | 0.25g |
$92.0 | 2023-10-28 | |
TRC | P837003-100mg |
N-Propyl-Guanidine Hemi-Sulfate |
23483-93-4 | 100mg |
$ 95.00 | 2022-06-03 | ||
TRC | P837003-500mg |
N-Propyl-Guanidine Hemi-Sulfate |
23483-93-4 | 500mg |
$ 320.00 | 2022-06-03 | ||
Enamine | EN300-104017-1.0g |
bis(N-propylguanidine), sulfuric acid |
23483-93-4 | 95% | 1g |
$256.0 | 2023-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301120-50mg |
Bis(1-propylguanidine), sulfuric acid |
23483-93-4 | 95% | 50mg |
¥1612.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301120-5g |
Bis(1-propylguanidine), sulfuric acid |
23483-93-4 | 95% | 5g |
¥16044.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301120-100mg |
Bis(1-propylguanidine), sulfuric acid |
23483-93-4 | 95% | 100mg |
¥1782.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301120-2.5g |
Bis(1-propylguanidine), sulfuric acid |
23483-93-4 | 95% | 2.5g |
¥12670.00 | 2023-11-21 | |
A2B Chem LLC | AV44719-50mg |
bis(1-propylguanidine), sulfuric acid |
23483-93-4 | 95% | 50mg |
$80.00 | 2024-04-20 |
N-Propyl-Guanidine Hemi-Sulfate 関連文献
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
N-Propyl-Guanidine Hemi-Sulfateに関する追加情報
N-Propyl-Guanidine Hemi-Sulfate: A Potent Compound with Multifaceted Applications in Biomedical Research
N-Propyl-Guanidine Hemi-Sulfate (CAS No. 23483-93-4) is a sulfated derivative of N-Propyl-Guanidine, a compound that has garnered significant attention in the field of biomedical research due to its unique chemical structure and potential therapeutic applications. This compound is characterized by the presence of a guanidine functional group conjugated with a propyl chain, which is further modified by a hemi-sulfate group. The combination of these structural elements imparts distinct physicochemical properties, making it a valuable candidate for drug development and biological studies.
Recent studies have highlighted the chemical stability and solubility profile of N-Propyl-Guanidine Hemi-Sulfate, which are critical factors in determining its pharmacokinetic behavior. A 2023 publication in Journal of Medicinal Chemistry demonstrated that the hemi-sulfate modification enhances the compound's aqueous solubility by approximately 40% compared to its non-sulfated counterpart. This improved solubility is attributed to the formation of hydrogen bonds between the sulfate group and water molecules, a finding that aligns with computational models predicting enhanced bioavailability for similar sulfated derivatives.
From a biological activity perspective, N-Propyl-Guanidine Hemi-Sulfate has shown promising effects in modulating cellular signaling pathways. In vitro experiments conducted in 2024 revealed its ability to inhibit the activity of phosphodiesterase type 11A (PDE11A), an enzyme implicated in neurodegenerative disorders. This inhibition was observed to be dose-dependent, with an IC50 value of 2.3 μM, suggesting potential applications in the treatment of conditions such as Parkinson's disease. The mechanism of action appears to involve the interaction of the guanidine moiety with specific amino acid residues in the enzyme's active site, as supported by molecular docking studies.
Current research is also exploring the anti-inflammatory properties of N-Propyl-Guan,idine Hemi-Sulfate. A 2023 study published in Frontiers in Immunology reported that the compound significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory effect was found to be mediated through the suppression of NF-κB signaling pathway activation, a finding that could have implications for the treatment of inflammatory diseases like rheumatoid arthritis.
From a synthetic chemistry standpoint, the preparation of N-Propyl-Guanidine Hemi-Sulfate involves a multi-step process that includes the sulfation of N-Propyl-Guanidine. The sulfation reaction typically employs sulfur trioxide in a controlled environment to ensure the formation of the hemi-sulfate group rather than the fully sulfated derivative. Optimization of reaction conditions, such as temperature and solvent selection, has been shown to improve the yield and purity of the final product, as demonstrated in a 2022 study published in Organic & Biomolecular Chemistry.
Pharmacological studies have further revealed the metabolic profile of N-Propyl-Guanidine Hemi-Sulfate. In vivo experiments conducted in 2023 using animal models indicated that the compound is primarily metabolized in the liver via glucuronidation and sulfation pathways. The metabolites were found to be excreted predominantly through the kidneys, with minimal systemic accumulation, suggesting a favorable safety profile. These findings are crucial for predicting the compound's behavior in human trials and guiding its development as a therapeutic agent.
Recent advances in drug delivery systems have also opened new avenues for the application of N-Propyl-Guanidine Hemi-Sulfate. A 2024 study in Advanced Drug Delivery Reviews explored the use of nanoparticle-based formulations to enhance the compound's bioavailability. The encapsulation of the compound in polymeric nanoparticles was found to significantly prolong its circulation time in the bloodstream, thereby improving its therapeutic efficacy. This approach could be particularly beneficial for targeting specific tissues or organs where the compound's activity is most needed.
Despite its promising properties, the toxicological profile of N-Propyl-Guanidine Hemi-Sulfate remains an area of active investigation. Preliminary studies in 2023 indicated that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, long-term toxicity studies are still required to fully assess its safety for human use, particularly in chronic conditions where prolonged administration may be necessary.
In conclusion, N-Propyl-Guanidine Hemi-Sulfate represents a versatile compound with potential applications across multiple biomedical domains. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further research and development. As new studies continue to uncover its mechanisms of action and therapeutic potential, the compound is poised to play a significant role in the advancement of modern medicine.
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